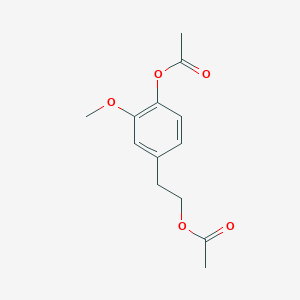

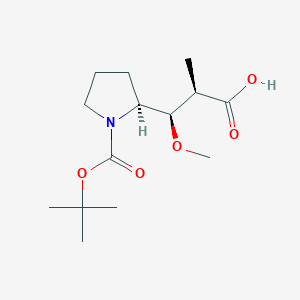

(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid

Vue d'ensemble

Description

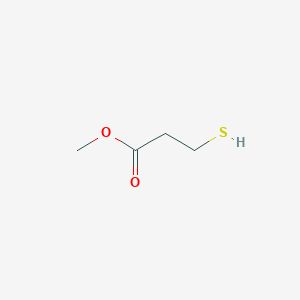

(2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H25NO5 and its molecular weight is 287.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse asymétrique

La N-Boc-dolaproine est utilisée dans la synthèse asymétrique de pyrrolidines substituées . C'est un élément clé dans diverses molécules biologiquement actives et est donc une cible de synthèse précieuse . L'application de la résolution cinétique, une méthode qui différencie les deux énantiomères d'un substrat en fonction des différences de vitesses de réaction relatives, est l'une des méthodes traditionnelles pour obtenir des composés énantiomériquement purs .

Développement de médicaments

La N-Boc-dolaproine présente une polyvalence exceptionnelle dans le développement de médicaments. C'est un outil précieux pour étudier diverses voies biologiques et concevoir de nouvelles interventions thérapeutiques.

Synthèse de la Dolastatine 10

La N-Boc-dolaproine (Dap) est le résidu d'acide aminé du pentapeptide Dolastatine 10 . La Dolastatine 10 inhibe la polymérisation de la tubuline et la mitose et possède une activité anticancéreuse .

Résolution cinétique

La N-Boc-dolaproine est utilisée dans les protocoles de résolution cinétique . Ces protocoles sont utilisés en chimie synthétique et peuvent offrir des avantages significatifs dans les stratégies où les techniques de synthèse asymétrique ne peuvent pas être utilisées en raison d'une mauvaise compatibilité du substrat ou d'un manque de méthodologie appropriée .

Synthèse de diastéréoisomères

La N-Boc-dolaproine est utilisée dans la synthèse des diastéréoisomères syn et anti de la Boc-dolaproine à partir de la (S)-proline par résolution cinétique dynamique (DKR) utilisant l'hydrogénation catalysée au ruthénium .

Peptides antinéoplasiques

La Dolaproine (Dap) pyrrolidinique monosubstituée est une unité clé de la Dolastatine 10, un produit naturel marin appartenant à une famille de peptides antinéoplasiques .

Mécanisme D'action

Target of Action

N-Boc-dolaproine, also known as (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid, is an amino acid residue of the pentapeptide Dolastatin 10 . The primary target of N-Boc-dolaproine is the tubulin protein .

Mode of Action

N-Boc-dolaproine interacts with tubulin, a globular protein that is the main constituent of microtubules in cells . It inhibits the polymerization of tubulin and disrupts the process of mitosis . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by N-Boc-dolaproine is the microtubule assembly pathway . By inhibiting tubulin polymerization, N-Boc-dolaproine prevents the formation of the mitotic spindle, a structure that is crucial for chromosome segregation during cell division . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division .

Result of Action

The primary result of N-Boc-dolaproine’s action is the inhibition of cell division, leading to cell death . This makes it a potential candidate for the development of anticancer drugs . Its ability to selectively target rapidly dividing cells could make it particularly effective against aggressive forms of cancer .

Propriétés

IUPAC Name |

(2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEHHTWYEBGHBY-OUAUKWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452743 | |

| Record name | (2R,3R)-3-[(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120205-50-7 | |

| Record name | (2R,3R)-3-[(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 120205-50-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The research presents a novel approach for synthesizing N-Boc-dolaproine using the Baylis-Hillman reaction. [] The authors highlight this method's advantages, emphasizing its stereoselectivity and simplicity. This implies that the reaction preferentially yields a specific stereoisomer of the desired product, which is crucial in pharmaceutical synthesis where different isomers can exhibit varying biological activities. Additionally, the term "easy" suggests that the reaction proceeds with high efficiency under relatively mild conditions, making it suitable for large-scale production.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32663.png)